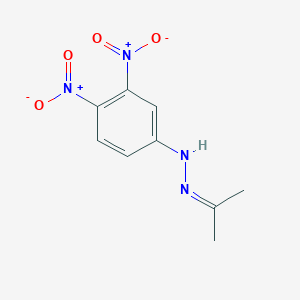
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide, also known as NHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in treating various diseases, including arthritis and neurodegenerative disorders.
In agriculture, this compound has been studied as a potential herbicide, as it has shown efficacy in controlling the growth of various weed species. It has also been studied for its potential as a plant growth regulator, which could help increase crop yields and improve plant quality.
In industry, this compound has been studied as a potential additive for lubricants and fuels, as it has shown to improve their performance and reduce their environmental impact.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. This inhibition leads to a decrease in estrogen levels, which can slow the growth of estrogen-dependent cancers.
In weed species, this compound has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to a depletion of essential amino acids, which can ultimately lead to the death of the weed.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can help slow the growth of cancer. It has also been shown to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
In weed species, this compound has been shown to disrupt the biosynthesis of essential amino acids, leading to a depletion of these compounds and ultimately causing death. It has also been shown to inhibit the growth of plant roots, which can help control weed growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments, including its high purity and relative stability. It is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, this compound can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also be toxic in high concentrations, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide. In medicine, further research is needed to determine the optimal dosage and delivery method for this compound in cancer treatment. It is also important to study the potential side effects of this compound and its interactions with other drugs.
In agriculture, further research is needed to determine the efficacy of this compound as a herbicide and plant growth regulator in various crop species. It is also important to study the potential environmental impacts of this compound use in agriculture.
In industry, further research is needed to determine the optimal concentration and application method for this compound as a lubricant and fuel additive. It is also important to study the potential environmental impacts of this compound use in industry.
Conclusion
This compound, or this compound, is a chemical compound with potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to ensure its safe and effective use.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide involves the reaction between 2-hydroxyacetophenone and 4-nitrophenol using acetic anhydride and glacial acetic acid as solvents. The reaction is catalyzed by sulfuric acid, and the resulting product is purified using recrystallization. The yield of this compound is typically around 70-80%, and the purity can be up to 99%.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-13-4-2-1-3-12(13)15-14(18)9-21-11-7-5-10(6-8-11)16(19)20/h1-8,17H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLGNQXAFOBHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)

![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)
![5-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5068388.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)



![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)
![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)
